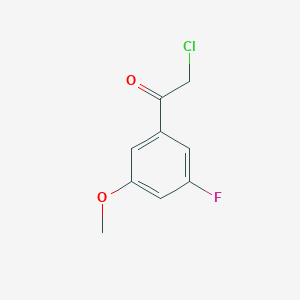

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJMPPWBOUTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, indicating that this compound might interact with transition metals or organoboron reagents in biochemical reactions.

Mode of Action

It’s plausible that it may participate in electrophilic aromatic substitution reactions, similar to other halogenated aromatic compounds. In such reactions, an electrophile (a molecule that seeks electrons) reacts with an aromatic system, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile.

Biochemical Pathways

It’s possible that this compound could be involved in the synthesis of various thiazole derivatives, which have diverse biological activities.

Pharmacokinetics

The compound’s molecular weight, polarity, and solubility would likely influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown antimicrobial activities, suggesting that this compound might also exhibit similar biological effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone. For instance, similar compounds are typically stored in an inert atmosphere at room temperature, indicating that these conditions might be optimal for maintaining the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

Similar compounds have been known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. The nature of these interactions often depends on the specific structural features of the compound, such as the presence of the chloro, fluoro, and methoxy groups.

Cellular Effects

Similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Similar compounds can interact with various enzymes or cofactors and can influence metabolic flux or metabolite levels.

Biologische Aktivität

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone, with the CAS number 1823324-98-6, is a synthetic organic compound that has garnered attention in various fields of biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a methoxy-substituted phenyl ring, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom in the structure enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.

- Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Biological Activity Overview

The biological activities of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone have been evaluated through various studies:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). The IC50 values for these activities are reported to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.075 |

| Hs578T | 0.065 |

Antimicrobial Activity

In addition to its anticancer properties, 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone has been evaluated for antimicrobial activity. Preliminary results suggest efficacy against various bacterial strains, though specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Case Studies

- Study on Anticancer Properties : A study conducted on derivatives of this compound revealed that modifications to the phenyl ring significantly influenced cytotoxicity against MCF-7 cells. The introduction of different substituents was found to enhance or reduce activity, providing insights into structure-activity relationships (SAR).

- Antimicrobial Evaluation : Another study focused on synthesizing related compounds and assessing their antimicrobial efficacy. The findings suggested that compounds with similar structural motifs exhibited varying degrees of antibacterial activity, emphasizing the importance of functional groups in modulating biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The target compound uniquely combines fluorine and methoxy groups, which are absent in simpler analogs like 2-Chloro-1-(3-fluorophenyl)ethanone .

- Steric and Electronic Profiles : Methoxy groups enhance electron density on the aromatic ring, while fluorine reduces it. This balance may influence reactivity in nucleophilic substitutions or cyclization reactions .

Physicochemical Properties

Notes: The absence of a hydroxyl group in the target compound may improve stability compared to hydroxyacetophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.